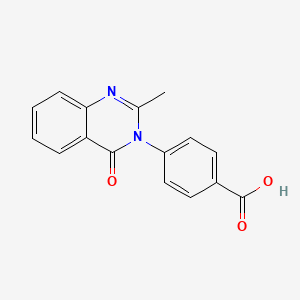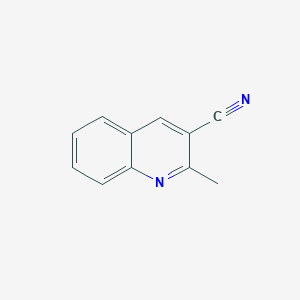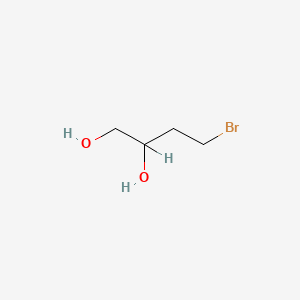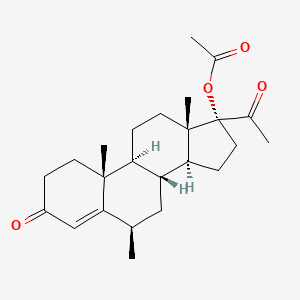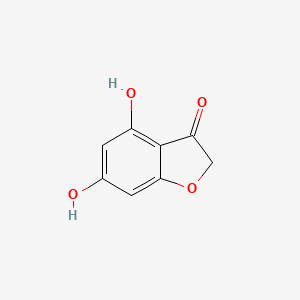
4,6-dihydroxybenzofuran-3(2H)-one
Übersicht
Beschreibung
4,6-dihydroxybenzofuran-3(2H)-one is a chemical compound with the molecular formula C8H6O4 . It has a molecular weight of 166.13 . The compound is light-red to brown in solid form .
Synthesis Analysis
The synthesis of 4,6-dihydroxybenzofuran-3(2H)-one involves the use of potassium hydroxide in ethanol and water under reflux conditions . The reaction is carried out until the starting material completely disappears, as indicated by TLC . After cooling, ethanol is removed under reduced pressure, and the residue is diluted into distilled water . An aqueous solution of hydrochloric acid (10%) is added to adjust the pH to 2-3 . The mixture is then extracted with ethyl acetate or dichloromethane . The combined organic layers are washed with water and brine, dried over MgSO4, filtered off, and concentrated under reduced pressure to afford the corresponding crude (Z)-2-benzylidenebenzofuran-3(2H)-one derivative .Molecular Structure Analysis
The molecular structure of 4,6-dihydroxybenzofuran-3(2H)-one contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ketone, 2 aromatic hydroxyls, and 1 aromatic ether .Physical And Chemical Properties Analysis
4,6-dihydroxybenzofuran-3(2H)-one is a light-red to brown solid . It has a molecular weight of 166.13 .Wissenschaftliche Forschungsanwendungen
-
Antioxidant Activity
- Application : 4,6-dihydroxybenzofuran-3(2H)-one has been found to have strong antioxidative activity .
- Method : The compound was isolated from the black colored rice bran of Oryza sativa cv. Heugjinjubyeo. Its structure was elucidated on the basis of spectral data .
- Results : This compound showed strong antioxidative activity in a 1,1-diphenyl-2-picrylhydrazyl free radical scavenging assay .
-
Inhibitor of SARS-CoV-2 Targets
- Application : 4,6-dihydroxybenzofuran-3(2H)-one has been identified as a multiple inhibitor of SARS-CoV-2 targets .
- Method : The identification was made through a systematic molecular modelling approach .
- Results : The specific results or outcomes of this application were not provided in the source .
- Cytotoxicity Evaluation
- Application : 4,6-dihydroxybenzofuran-3(2H)-one has been used in the synthesis of derivatives that have been evaluated for their cytotoxicity .
- Method : The compound was isolated from the seeds of Syzygium nervosum A.Cunn. ex DC. and used to synthesize various derivatives through acylation, alkylations, and sulfonylation .
- Results : Most derivatives exhibited higher cytotoxicity than the original compound. In particular, 4′-O-caproylated-DMC and 4′-O-methylated-DMC displayed the strongest cytotoxicity against SH-SY5Y with IC50 values of 5.20 and 7.52 μM, respectively . Additionally, 4′-O-benzylated-DMC demonstrated the strongest cytotoxicity against A-549 and FaDu with IC50 values of 9.99 and 13.98 μM, respectively .
-
Antimicrobial Activity
- Application : Some derivatives of 4,6-dihydroxybenzofuran-3(2H)-one have been evaluated for their antimicrobial activity .
- Method : The compound was used to synthesize various derivatives, which were then tested for their antimicrobial activity .
- Results : Most of the derivatives lacked antimicrobial activity .
-
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
- Application : A derivative of 4,6-dihydroxybenzofuran-3(2H)-one, specifically 4′-O-benzylated-DMC, has been found to interact with cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation .
- Method : The interaction was identified through molecular docking simulation studies .
- Results : The 4′-O-benzylated-DMC displayed lower binding energy than the original compound, indicating key interactions with amino acid residues of CDK2 .
Eigenschaften
IUPAC Name |
4,6-dihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,9-10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSLRXQDYBYKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280906 | |
| Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dihydroxybenzofuran-3(2H)-one | |
CAS RN |
3260-49-9 | |
| Record name | 3260-49-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

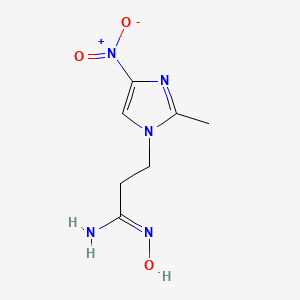
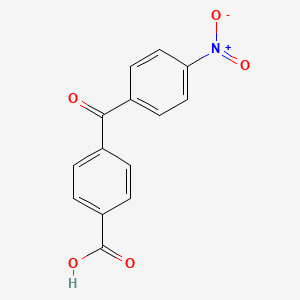
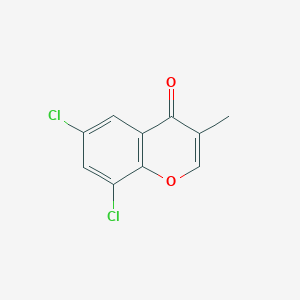
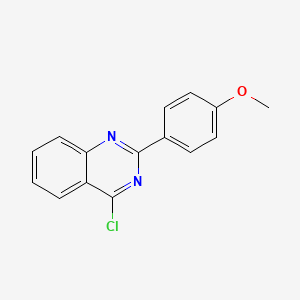
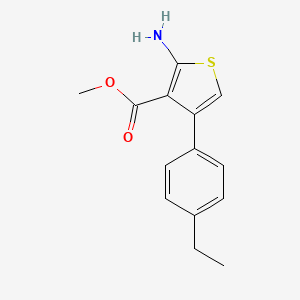
![4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde](/img/structure/B1593562.png)
![7H,11H-Benz[de]imidazo[4',5':5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione, 10,12-dihydro-](/img/structure/B1593565.png)
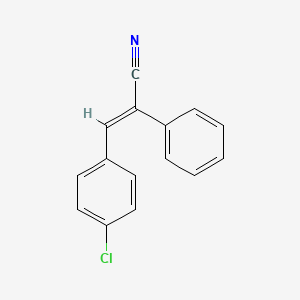
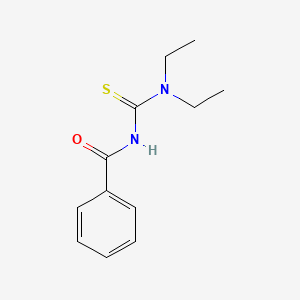
![1H,3H,5H-Oxazolo[3,4-c]oxazole, 7a-ethyldihydro-3,5-bis(1-methylethyl)-](/img/structure/B1593570.png)
